6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one
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Overview
Description
6-((2,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one is a chemical compound with a unique structure that combines a pyridazinone core with a 2,4-dimethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one typically involves the reaction of 2,4-dimethylbenzyl alcohol with pyridazinone derivatives under specific conditions. One common method includes:
Starting Materials: 2,4-Dimethylbenzyl alcohol and pyridazinone.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to a specific temperature (e.g., 80-100°C) for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 6-((2,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-((2,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinones.
Scientific Research Applications
6-((2,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-((2,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-((2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide
- 2,4-Dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide
Uniqueness
6-((2,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazinone core with a 2,4-dimethylbenzyl group makes it a versatile compound for various applications.
Properties
CAS No. |
87426-11-7 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-[(2,4-dimethylphenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-11(10(2)7-9)8-17-13-6-5-12(16)14-15-13/h3-7H,8H2,1-2H3,(H,14,16) |
InChI Key |
ZKUGULVVCQTDJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)COC2=NNC(=O)C=C2)C |
Origin of Product |
United States |
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